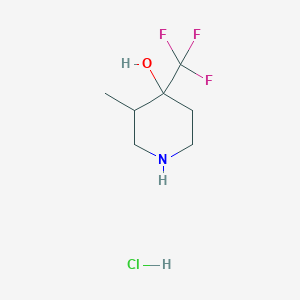

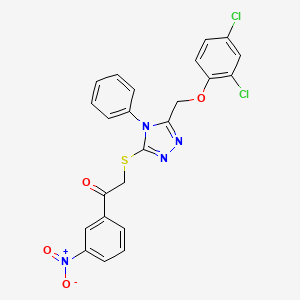

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAK-659 and has been studied extensively for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis and chemical behavior of derivatives of benzenesulfonamide have been extensively studied. For example, Catsoulacos and Camoutsis (1976) explored the synthesis of N‐substituted 4,5‐dihydro‐7,8‐dirnethoxybenzothiazepin‐3‐one 1,1 ‐dioxides through a series of reactions involving ethyl 3,4-dimethoxyphenylpropionale and chlorosulfonic acid, showcasing the chemical versatility of related sulfonamide derivatives (Catsoulacos & Camoutsis, 1976).

Potential Medical Applications

- Zareef et al. (2007) synthesized novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were screened for their anti–HIV and antifungal activities, indicating the potential of sulfonamide derivatives in the development of new therapeutic agents (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

- Pişkin et al. (2020) researched the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their high singlet oxygen quantum yield. These properties suggest their applicability as Type II photosensitizers in photodynamic therapy for treating cancer, highlighting the potential medical applications of sulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Reactions and Applications

- N-Chloro-N-methoxybenzenesulfonamide has been identified as an effective chlorinating reagent, indicating its utility in various chemical synthesis processes. This compound's ability to chlorinate a wide range of substrates, from phenols to aromatic amines, showcases its versatility in chemical reactions (Xiao-Qiu Pu et al., 2016).

Enzyme Inhibitory and Computational Studies

- Abbasi et al. (2018) conducted a study on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, evaluating their inhibitory effects on acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer’s disease. This demonstrates the application of sulfonamide derivatives in addressing neurological disorders through enzyme inhibition (Abbasi et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, influencing numerous biological processes.

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other indole derivatives, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These interactions could induce conformational changes in the target proteins, altering their activity and resulting in downstream effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 32176 suggests that it could potentially be absorbed and distributed throughout the body. The presence of multiple functional groups in its structure also suggests that it could be metabolized by a variety of enzymatic processes.

Result of Action

Some indole derivatives have been found to be potent against certain cell lines , suggesting that the compound could potentially have similar effects.

Propiedades

IUPAC Name |

5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO6S/c1-23-14-6-4-11(8-16(14)25-3)13(20)10-19-26(21,22)17-9-12(18)5-7-15(17)24-2/h4-9,13,19-20H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYMQNHKFKJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

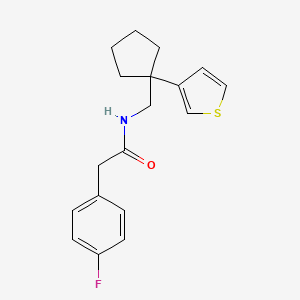

![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)

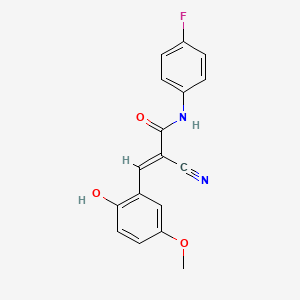

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)

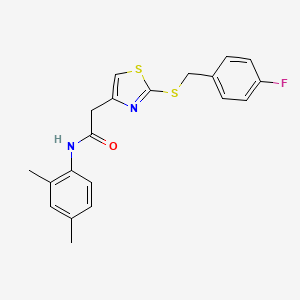

![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)

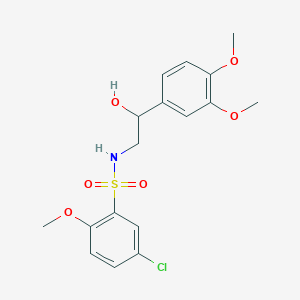

![1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2987025.png)